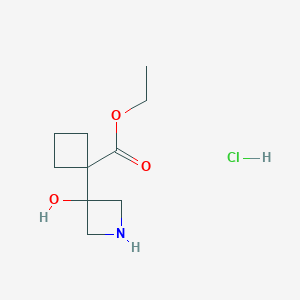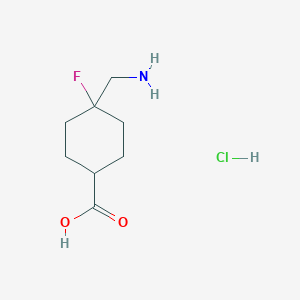
5-yodo-1,4-dimetil-1H-imidazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of iodine and methyl groups in 5-iodo-1,4-dimethyl-1H-imidazole makes it a valuable compound in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
5-Iodo-1,4-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
Target of Action
Imidazoles are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms . They are key components in many biologically active molecules, including histidine and various enzymes . Therefore, the targets of imidazoles can vary widely depending on their specific structures and functional groups.
Mode of Action
The mode of action of imidazoles also depends on their specific structures. For example, some imidazoles are known to inhibit the enzyme nitric oxide synthase, which plays a role in inflammation and neurodegenerative diseases .
Biochemical Pathways
Imidazoles can be involved in a variety of biochemical pathways due to their presence in many biologically active molecules. For instance, the amino acid histidine, which contains an imidazole ring, is involved in protein synthesis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazoles can vary greatly depending on their specific structures. Some imidazoles are used in drugs due to their favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of imidazoles can range from anti-inflammatory effects (due to inhibition of nitric oxide synthase) to roles in protein synthesis (due to the presence of imidazole in histidine) .
Action Environment
The action, efficacy, and stability of imidazoles can be influenced by various environmental factors, such as pH and temperature. For example, imidazoles are amphoteric, meaning they can act as both acids and bases, and their behavior can change depending on the pH of their environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,4-dimethyl-1H-imidazole typically involves the iodination of 1,4-dimethylimidazole. One common method includes dissolving 1,4-dimethylimidazole in a solvent such as dichloromethane, followed by the addition of sodium iodide and a catalyst like copper(I) chloride. The reaction proceeds under mild conditions to yield 5-iodo-1,4-dimethyl-1H-imidazole .
Industrial Production Methods
Industrial production of 5-iodo-1,4-dimethyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-1,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: Deiodinated imidazoles.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Iodo-1-methyl-1H-imidazole
- 5-Iodo-4-methyl-1H-imidazole
- 2-Iodo-4-methyl-1H-imidazole
Uniqueness
5-Iodo-1,4-dimethyl-1H-imidazole is unique due to the specific positioning of its iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where precise molecular interactions are required .
Propiedades
IUPAC Name |
5-iodo-1,4-dimethylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGFVZJXHPTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2543720.png)


![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2543729.png)

![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2543731.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzene-1-sulfonamide](/img/structure/B2543733.png)


